molecular formula C9H12N2O B1434470 6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 1820735-64-5

6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No. B1434470
CAS RN: 1820735-64-5
M. Wt: 164.2 g/mol
InChI Key: YBTAVFRLOHQFEL-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound . It belongs to the class of naphthyridines, which are also known as diazanaphthalenes . Naphthyridines are a group of heterocyclic compounds that include six isomeric bicyclic systems containing two pyridine rings . The molecular weight of 6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine is 162.2283 .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which include 6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine, has been a subject of considerable interest due to their wide applicability in medicinal chemistry and materials science . The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine includes a fused system of two pyridine rings . There are six positional isomers with different locations of nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,8-naphthyridines include multicomponent reactions . These reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine, focusing on unique applications across different fields:

Neuropharmacology

This compound has been studied for its effects on neurotransmitter systems. It inhibits the high-affinity uptake of serotonin (5-HT) in a competitive manner, which suggests potential applications in the study of neurological disorders and treatments that involve serotonin regulation .

Anticancer Research

1,6-Naphthyridines, a class to which our compound belongs, show a variety of pharmacological activities including anticancer properties. They have been investigated for their potential use in anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, anti-inflammatory, and antioxidant activities. This indicates a broad spectrum of applications in cancer research and therapy .

Chemical Synthesis

The compound is used as a chemical reagent and organic intermediate in pharmaceutical research and development. Its role in the synthesis of complex molecules can be crucial for developing new drugs and studying their interactions .

Organic Chemistry

In organic chemistry, derivatives of 6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine have been synthesized for various purposes. For example, its reaction with phosphorus oxychloride has been explored to produce dichlorophosphoryl derivatives .

Asymmetric Synthesis

The hydrogenation of naphthyridine derivatives to produce tetrahydro-naphthyridines has been performed with high enantiomeric excesses. This process is significant for creating chiral molecules that are important in the development of pharmaceuticals .

Mechanism of Action

Target of Action

The primary target of 6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine is the 5-hydroxytryptamine (5-HT) receptor , also known as the serotonin receptor . This receptor plays a crucial role in regulating mood, appetite, and sleep, among other functions.

Mode of Action

6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine interacts with the 5-HT receptor by inhibiting the high-affinity uptake of serotonin . This inhibition increases the availability of serotonin in the synaptic cleft, enhancing its effects.

Biochemical Pathways

The action of 6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine on the 5-HT receptor affects the serotonergic pathway . By inhibiting the reuptake of serotonin, it increases the concentration of this neurotransmitter in the synaptic cleft, leading to enhanced serotonergic signaling .

Result of Action

The increased serotonergic signaling resulting from the action of 6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine can lead to various molecular and cellular effects. For instance, it has been reported to exert antidepressant-like behavioral effects in rats .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 6-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine. For instance, its storage temperature is recommended to be 2-8°C to maintain its stability .

properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-8-5-7-3-2-4-10-9(7)11-6-8/h5-6H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTAVFRLOHQFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NCCC2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601236735
Record name 1,8-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1820735-64-5
Record name 1,8-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820735-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine, 1,2,3,4-tetrahydro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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